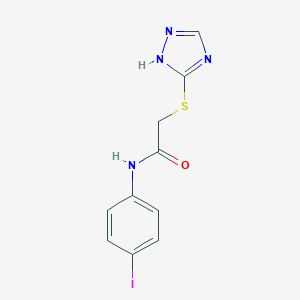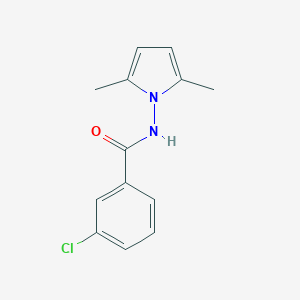![molecular formula C21H26ClN3O5S B426807 N-(3-chloro-4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide](/img/structure/B426807.png)
N-(3-chloro-4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide is a complex organic compound with a unique structure that includes a methanesulfonamide group, a piperazine ring, and multiple methoxy and chloro substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a reaction between 2-methoxyphenylamine and a suitable piperazine derivative under controlled conditions.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the Chloro-Methoxyphenyl Group: The final step involves coupling the piperazine intermediate with 3-chloro-4-methoxyphenyl isocyanate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
化学反应分析
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form a corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxy compounds.
Substitution: Formation of substituted amines or thiols.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
3-chloro-N-(4-methoxyphenyl)propanamide: A halogenated derivative with similar structural features.
2-methoxyphenyl isocyanate: Used in the synthesis of related compounds with protective groups.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
属性
分子式 |
C21H26ClN3O5S |
|---|---|
分子量 |
468g/mol |
IUPAC 名称 |
N-(3-chloro-4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide |
InChI |
InChI=1S/C21H26ClN3O5S/c1-29-19-9-8-16(14-17(19)22)25(31(3,27)28)15-21(26)24-12-10-23(11-13-24)18-6-4-5-7-20(18)30-2/h4-9,14H,10-13,15H2,1-3H3 |
InChI 键 |
LDKKICSLXKOXGK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-methylphenyl)sulfonyl]amino}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B426726.png)
![N-(4-bromo-3-methylphenyl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B426727.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B426730.png)
![Ethyl 5-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-2-chlorobenzoate](/img/structure/B426732.png)
![1-benzoyl-5-[difluoro(trifluoromethoxy)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B426733.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B426734.png)
![methyl 2-chloro-5-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B426735.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B426736.png)
![2-{[2-(acetylamino)phenyl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B426737.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B426738.png)

![N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B426741.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B426746.png)

